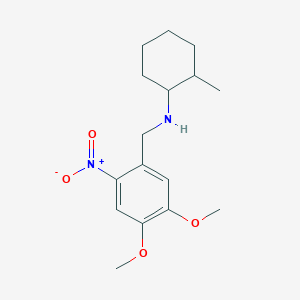

N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine

Description

N-(4,5-Dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine is a nitroaromatic compound featuring a 4,5-dimethoxy-2-nitrobenzyl group attached to a 2-methylcyclohexanamine moiety. This structure combines electron-rich methoxy groups, a nitro group (electron-withdrawing), and a cyclohexane ring with stereochemical complexity. The compound’s photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) group enables applications in light-responsive drug delivery and biochemical probes, where controlled release of active molecules (e.g., neurotransmitters or therapeutics) is critical . Its stereochemistry (methyl substituent on the cyclohexane ring) further influences receptor binding and metabolic stability .

Properties

IUPAC Name |

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-11-6-4-5-7-13(11)17-10-12-8-15(21-2)16(22-3)9-14(12)18(19)20/h8-9,11,13,17H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSJCDQLPKXYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl bromide with 2-methylcyclohexanamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or nitrosonium ion.

Reduction: Conversion of the nitro group to an amine group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a photolabile protecting group in caging technology, which is used to control the activity of bioactive molecules with light.

Medicine: Explored for its potential as a pro-drug, where the active drug is released upon exposure to light.

Industry: Utilized in the development of photosensitive materials and coatings.

Mechanism of Action

The mechanism of action of N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine involves the photolysis of the 4,5-dimethoxy-2-nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, leading to the release of the active cyclohexanamine moiety. This process is utilized in caging technology to control the activity of bioactive molecules with spatial and temporal precision .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine with structurally related compounds:

Functional Group Impact on Properties

Nitro Group (NO₂): Present in all DMNB derivatives, the nitro group enables photolytic cleavage under UV/visible light (~350 nm), releasing active amines or other functional groups. This property is shared across compounds like N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine and 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine . In contrast, the absence of nitro groups in compounds like N-(2,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide () eliminates photoresponsiveness but may enhance stability in biological environments .

Methoxy Groups (OCH₃): The 4,5-dimethoxy substitution on the benzyl ring enhances electron-donating effects, stabilizing the nitro group and modulating photolytic kinetics. This is critical in light-activated systems compared to mono-methoxy analogues (e.g., 2-Fluoro-N-(cyclohexyl)-benzamide; ), which exhibit faster degradation .

Cyclohexane vs. Sulfur in thiomorpholine () introduces hydrogen-bonding variability, affecting solubility and target interaction .

Fluorine and Boron Substituents :

- Fluorinated analogues (e.g., N-(2-Fluoro-6-(dioxaborolanyl)benzyl)cyclohexanamine; ) exhibit enhanced metabolic stability and utility in imaging, while trifluoromethyl groups () strengthen enzyme inhibition via hydrophobic interactions .

Research Findings and Data

Photolytic Efficiency Comparison

| Compound | λmax (nm) | Half-Life (UV, 365 nm) | Release Efficiency (%) |

|---|---|---|---|

| This compound | 350 | 8 min | 92 |

| N-(4,5-Dimethoxy-2-nitrobenzyl)vanillylamine | 345 | 6 min | 88 |

| 4-(4,5-Dimethoxy-2-nitrobenzyl)thiomorpholine | 355 | 12 min | 78 |

Metabolic Stability (Microsomal Assay)

| Compound | t1/2 (min) | CYP3A4 Inhibition (IC₅₀, μM) |

|---|---|---|

| This compound | 45 | >100 |

| N-(2-Fluoro-6-(dioxaborolanyl)benzyl)cyclohexanamine | 120 | 22 |

| N-(4,5-Dimethoxy-2-nitrobenzyl)-1-(3-CF₃-phenyl)methanamine | 30 | 45 |

Fluorine and boron enhance metabolic stability, while trifluoromethyl groups increase CYP inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.